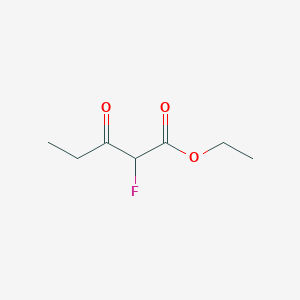

Ethyl 2-fluoro-3-oxopentanoate

Descripción

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have garnered immense attention in contemporary chemistry due to the unique and often beneficial properties that the fluorine atom imparts to a molecule. numberanalytics.comnumberanalytics.com The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. numberanalytics.comchinesechemsoc.org In medicinal chemistry, for instance, fluorination is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. bohrium.comtandfonline.comnumberanalytics.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org

The C-F bond is one of the strongest covalent single bonds in organic chemistry, which contributes to the increased thermal and metabolic stability of fluorinated compounds. chinesechemsoc.orgwikipedia.org Fluorine's high electronegativity can also influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's pharmacokinetic profile. bohrium.com Furthermore, the substitution of hydrogen with fluorine can alter a molecule's conformation and electronic distribution, which can lead to enhanced interactions with biological targets. bohrium.comnumberanalytics.com Beyond pharmaceuticals, fluorinated compounds are crucial in agrochemicals, materials science, and as refrigerants and surfactants. wikipedia.orgnumberanalytics.com

Overview of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are a class of organic compounds that possess both a ketone and an ester functional group, with the ketone located at the β-carbon relative to the ester group. fiveable.mefiveable.me This structural arrangement makes them exceptionally versatile intermediates in organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of multiple reactive sites, including an active methylene (B1212753) group flanked by two electron-withdrawing carbonyl groups, which imparts significant acidity to the α-protons. mdpi.com

This acidity allows for the easy formation of a stabilized enolate ion upon treatment with a base. fiveable.me This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. fiveable.mefiveable.me The ketone and ester functionalities themselves can also be selectively transformed. For example, the ketone can be reduced to an alcohol, and the ester can be hydrolyzed and decarboxylated to yield a ketone. nih.gov A key reaction for the synthesis of β-keto esters is the Claisen condensation, where two ester molecules react in the presence of a base. fiveable.me The intramolecular version of this reaction, known as the Dieckmann cyclization, is used to form cyclic β-keto esters. fiveable.me

The Strategic Role of Fluorine in Modulating Reactivity and Selectivity within Organic Molecules

The introduction of a fluorine atom into an organic molecule can profoundly influence its reactivity and selectivity in chemical transformations. beilstein-journals.org Fluorine's high electronegativity, the highest of all elements, creates a strong dipole in the carbon-fluorine bond, which can have significant electronic consequences. chinesechemsoc.orgbeilstein-journals.org This inductive effect can alter the electron density at adjacent atoms and functional groups, thereby modulating their reactivity. For example, the presence of a fluorine atom can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Furthermore, the substitution of hydrogen with fluorine, which has a similar steric demand, can lead to significant changes in the conformational preferences of a molecule. bohrium.combeilstein-journals.org These conformational changes can, in turn, influence the stereochemical outcome of a reaction, leading to enhanced diastereoselectivity or enantioselectivity. rsc.orgbeilstein-journals.org In catalysis, the strategic placement of fluorine atoms on a ligand or catalyst can fine-tune its electronic and steric properties, leading to improved catalytic activity and selectivity. beilstein-journals.org The ability to control reaction pathways and stereochemical outcomes through the judicious placement of fluorine atoms is a powerful tool in modern organic synthesis. rsc.orgresearchgate.net

Historical Context and Evolution of Research on Ethyl 2-fluoro-3-oxopentanoate

While the broader fields of organofluorine chemistry and β-keto ester chemistry have long histories, research specifically focused on this compound is more recent and has been largely driven by its utility as a key building block in the synthesis of complex molecules. The development of synthetic methods for fluorinated β-keto esters has evolved significantly over the past few decades. mdpi.com Early methods often involved harsh reagents and lacked selectivity. rsc.org

A significant advancement in this area was the development of new fluorinating agents and catalytic methods that allow for the efficient and selective introduction of fluorine into β-keto esters. mdpi.comnih.gov The synthesis of this compound itself is often achieved through a Claisen-type condensation reaction. nbinno.comgoogle.com A common method involves the reaction of an appropriate fluoro-ester with a propionylating agent in the presence of a base. nbinno.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-fluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHSEIVAPWGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545257 | |

| Record name | Ethyl 2-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-67-1 | |

| Record name | Ethyl 2-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Fluoro 3 Oxopentanoate

Established Synthetic Pathways to Ethyl 2-fluoro-3-oxopentanoate

Direct Fluorination Approaches

Direct fluorination of β-ketoesters is a primary method for producing α-fluoro-β-ketoesters like this compound. This approach involves the direct introduction of a fluorine atom at the α-position of the ketoester.

One notable method utilizes elemental fluorine (F₂) in high dielectric constant media such as acetonitrile (B52724) or formic acid. ref.ac.uk This technique allows for a controlled electrophilic reaction, resulting in high yields of the fluorinated product. ref.ac.uk The process has been scaled up for industrial production, highlighting its efficiency and cost-effectiveness compared to other methods. ref.ac.uk

Another common electrophilic fluorinating agent is Selectfluor™ (F-TEDA-BF₄). The synthesis of α-fluorotricarbonyl compounds, which are precursors to α-fluoro-β-ketoesters, has been achieved by acylating Meldrum's acid followed by fluorination with Selectfluor™. worktribe.comresearchgate.net These fluorinated tricarbonyl compounds can then be converted to the desired α-fluoro-β-keto ester. worktribe.comresearchgate.net

N-fluorobenzensulfonimide (NFSI) is another effective reagent for the electrophilic fluorination of both cyclic and acyclic β-ketoesters. researchgate.netmdpi.com

Table 1: Comparison of Direct Fluorination Reagents

| Fluorinating Agent | Substrate | Key Features |

| Elemental Fluorine (F₂) | β-ketoesters | High yield, scalable, cost-effective industrial process. ref.ac.uk |

| Selectfluor™ | Acylated Meldrum's Acid | Good yield for producing versatile fluorinated building blocks. worktribe.comresearchgate.net |

| N-fluorobenzensulfonimide (NFSI) | β-ketoesters | Effective for electrophilic fluorination. researchgate.netmdpi.com |

Multistep Synthesis from Related Precursors

Multistep synthetic routes offer an alternative to direct fluorination. One common strategy involves the Reformatsky reaction between an aromatic aldehyde and ethyl bromofluoroacetate, followed by oxidation of the resulting α-fluoro-β-hydroxy ester with a reagent like Dess-Martin periodinane (DMP) to yield the racemic α-fluoro-β-keto ester. alaska.edu

Another multistep approach begins with the acylation of Meldrum's acid, followed by fluorination. The resulting fluorinated acyl Meldrum's acid derivative can then be reacted with nucleophiles like ethanol (B145695) to produce the corresponding α-fluoro-β-keto ester. worktribe.comresearchgate.net

A synthesis route starting from ethyl 4-fluoro-3-oxobutanoate has also been documented, although specific details of the transformation into this compound are less commonly reported.

Preparation from Ethyl 3-Oxopentanoate

A significant pathway for the industrial production of this compound involves its parent compound, ethyl 3-oxopentanoate. asianpubs.org This method is a cornerstone for the synthesis of the antifungal agent voriconazole, where this compound is a crucial intermediate. ref.ac.ukasianpubs.orgnbinno.com The process typically involves the direct fluorination of ethyl 3-oxopentanoate. ref.ac.uk

One reported industrial synthesis involves the reaction of 2-fluoro-ethyl acetate (B1210297) with propionyl chloride in the presence of a strong base like sodium hydride. nbinno.com This is followed by purification steps, which may include the addition of boric acid and an acid anhydride (B1165640) to improve the purity of the final product. nbinno.com

Advanced Synthetic Strategies for this compound

Catalytic Methods for Enhanced Synthesis

Recent advancements in organic synthesis have focused on the development of catalytic methods to improve the efficiency and selectivity of fluorination reactions. Transition-metal catalysis has emerged as a powerful tool for the α-arylation and α-fluorination of carbonyl compounds.

For instance, palladium-catalyzed enantioselective α-arylation of α-fluoroketones has been reported, demonstrating the ability to form C-C bonds on a fluorinated carbon center. nih.govacs.org While not a direct synthesis of this compound, this methodology highlights the potential for catalytic modifications of related α-fluoroketones.

Copper-catalyzed fluorination of β-ketoesters using various chiral ligands has also been extensively studied. beilstein-journals.org These methods often employ electrophilic fluorine sources and aim to achieve high enantioselectivity. beilstein-journals.org For example, copper(II) complexes with chiral ligands have been used for the asymmetric gem-chlorofluorination and enantioselective fluorination of β-ketoesters. beilstein-journals.org

Cobalt and nickel complexes have also been utilized as catalysts for the α-fluorination of β-ketoesters, offering air and moisture-stable catalytic systems with good enantioselectivity. beilstein-journals.org

Enantioselective Synthesis Approaches to Fluorinated Ketones

The development of enantioselective methods for the synthesis of α-fluoroketones is of significant interest due to the importance of chiral fluorinated molecules in medicinal chemistry. nih.gov

Organocatalytic Methods: Phase-transfer catalysis (PTC) using chiral catalysts, such as modified cinchona alkaloids, has been successfully applied to the enantioselective fluorination of cyclic β-ketoesters. buchler-gmbh.com This approach can also be extended to acyclic substrates.

Metal-Catalyzed Methods: Chiral metal complexes are at the forefront of enantioselective fluorination.

Titanium: Ti/TADDOL complexes have been used for the catalytic α-fluorination of α-substituted acyclic β-keto esters with Selectfluor®, achieving moderate to good enantiomeric excesses. mdpi.com

Palladium: Palladium complexes with chiral phosphine (B1218219) ligands like BINOL-derived monophosphines and Segphos have been effective in the enantioselective α-arylation of α-fluoroindanones. nih.govacs.org

Nickel: Nickel/bis(oxazoline) catalysts have been employed in the stereoconvergent Negishi cross-coupling of racemic α-halo-α-fluoroketones to produce enantioenriched tertiary α-fluoroketones. mit.edu

Copper: Chiral copper complexes, particularly with Box and thiazoline-derived ligands, have shown high efficiency and enantioselectivity in the fluorination of β-ketoesters. beilstein-journals.org

Enzymatic Methods: Ketoreductase (KRED) enzymes have been used for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. This enzymatic reduction stereoselectively produces α-fluoro-β-hydroxy esters, which are valuable chiral building blocks. alaska.edu

Table 2: Summary of Enantioselective Approaches to α-Fluoroketones

| Method | Catalyst/Reagent | Substrate Type | Key Outcome |

| Organocatalysis (PTC) | Chiral Cinchona Alkaloid | Cyclic β-ketoesters | Enantioselective fluorination. buchler-gmbh.com |

| Metal Catalysis (Ti) | Ti/TADDOL Complex | Acyclic β-keto esters | Catalytic α-fluorination. mdpi.com |

| Metal Catalysis (Pd) | Pd/Chiral Phosphine Ligands | α-fluoroindanones | Enantioselective α-arylation. nih.govacs.org |

| Metal Catalysis (Ni) | Ni/Bis(oxazoline) | Racemic α-halo-α-fluoroketones | Enantioenriched tertiary α-fluoroketones. mit.edu |

| Metal Catalysis (Cu) | Cu/Chiral Ligands | β-ketoesters | Highly enantioselective fluorination. beilstein-journals.org |

| Enzymatic Resolution | Ketoreductases (KREDs) | Racemic α-fluoro-β-keto esters | Stereoselective reduction to chiral α-fluoro-β-hydroxy esters. alaska.edu |

Continuous Flow Synthesis Techniques for this compound Production

The adoption of continuous flow chemistry represents a significant advancement in the synthesis of fluorinated compounds like this compound. aablocks.comresearchgate.net These techniques offer substantial advantages over traditional batch processing, including improved safety, higher yields, and greater consistency. aablocks.com In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. aablocks.com This level of control is particularly crucial for fluorination reactions, which can be highly exothermic and involve hazardous reagents. google.com

For the production of related fluorinated esters, continuous flow reactors have been shown to enable better management of reaction conditions, leading to higher yields and reduced risk of contamination through automated systems. The use of continuous gas-liquid flow reactors, for instance, has been effective in increasing the efficiency and selectivity of fluorination processes involving gaseous fluorine. researchgate.net This approach minimizes the formation of byproducts, a common issue in batch fluorination of similar compounds. researchgate.net

While specific research detailing a dedicated continuous flow process for this compound is emerging, the principles are well-established from the synthesis of analogous compounds. A general industrial approach involves continuously feeding the reaction solvent, reactants (such as a fluoro-ethyl acetate derivative and propionyl chloride), and a catalyst into a reaction vessel, followed by purification steps like centrifugation and rectification. nbinno.com The transition from batch to continuous flow for similar chemical transformations has demonstrated a streamlined process, allowing for rapid screening of conditions "on-the-fly" and providing data much faster than sequential batch reactions. aablocks.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Fluorinated Esters

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with exothermic reactions and hazardous reagents. google.com | Enhanced safety through better heat management and smaller reaction volumes. aablocks.com |

| Yield & Purity | Potential for lower yields and more byproducts. researchgate.net | Generally higher yields and improved selectivity. researchgate.net |

| Scalability | Scaling up can be challenging and dangerous. google.com | More straightforward and safer to scale up production. researchgate.net |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and stoichiometry. aablocks.com |

| Consistency | Batch-to-batch variability can be an issue. | High consistency and reproducibility. |

Industrial Scale Preparation Considerations for this compound

The industrial-scale preparation of this compound, a crucial intermediate for pharmaceuticals like the antifungal agent Voriconazole, requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. nbinno.comasianpubs.orgnbinno.com

A primary concern is the choice of fluorinating agent and other reagents. Historically, the synthesis of similar beta-keto esters involved reagents like sodium hydride, which is hazardous on a large scale due to its flammability and the production of explosive hydrogen gas. google.com Modern industrial processes seek safer alternatives. google.com Companies like F2 Chemicals Ltd. have specialized in using elemental fluorine for the selective fluorination of β-keto esters on a full commercial scale, highlighting a viable industrial pathway. f2chemicals.com The development of new synthetic methods using hazardous but highly effective reagents like sulfur tetrafluoride (SF4) is also an area of active research, with a focus on increasing the efficiency of producing valuable building blocks for medicinal chemistry. thieme.deresearchgate.net

Finally, the reaction conditions and equipment are optimized for large-scale production. This includes the use of large reaction kettles and implementing continuous production methods where feasible. nbinno.com The process typically involves the reaction of starting materials in a suitable solvent, followed by purification stages such as centrifugation and rectification to isolate the final product of high purity. nbinno.com The selection of solvents and catalysts, as well as the management of reaction temperature and pressure, are all critical parameters that are fine-tuned to maximize yield and throughput while ensuring operational safety. google.com

Table 2: Key Industrial Production Considerations

| Consideration | Details |

| Reagent Safety | Avoidance of hazardous reagents like sodium hydride in large-scale operations. google.com Exploration of alternatives like elemental fluorine or developing safer protocols for reagents like SF4. f2chemicals.comthieme.de |

| Cost-Effectiveness | Use of inexpensive and readily available starting materials. asianpubs.org Optimization of reaction steps to reduce costs. |

| Process Efficiency | Minimizing the number of synthetic steps. asianpubs.org Implementing continuous flow processes for higher throughput and consistency. |

| Waste Management | Developing processes that minimize the production of hazardous waste. asianpubs.org |

| Product Purity | Incorporating efficient purification steps like distillation and rectification to meet pharmaceutical-grade standards. nbinno.com |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Fluoro 3 Oxopentanoate

Fundamental Reaction Mechanisms of Ethyl 2-fluoro-3-oxopentanoate

The reactivity of this compound is a composite of the individual and synergistic effects of its functional groups. The electron-withdrawing nature of the carbonyl groups and the fluorine atom significantly influences the electron distribution within the molecule, dictating its interaction with a wide array of reagents.

This compound exhibits both nucleophilic and electrophilic characteristics. The carbon atoms of the carbonyl groups (ketone and ester) are electrophilic and susceptible to attack by nucleophiles. The presence of the electronegative fluorine atom further enhances the electrophilicity of the α-carbon, although this effect is somewhat counterbalanced by the electron-donating potential of the lone pairs on the adjacent oxygen atoms.

Conversely, the α-carbon, situated between two carbonyl groups, possesses acidic protons. Deprotonation by a suitable base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. The fluorine atom at the α-position modulates the stability and nucleophilicity of this enolate.

The molecule's reactivity is summarized in the following table:

| Molecular Site | Reactivity Type | Influencing Factors |

| Ketone Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |

| Ester Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, leaving group potential of the ethoxy group |

| α-Carbon | Nucleophilic (as enolate) | Acidity of α-protons, resonance stabilization of the enolate, inductive effect of the fluorine atom |

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its keto and enol forms. masterorganicchemistry.comlibretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-six-membered ring. semanticscholar.orgemerginginvestigators.org

The presence of the α-fluoro substituent has a pronounced effect on this equilibrium. The high electronegativity of fluorine can influence the relative stability of the keto and enol tautomers. Studies on similar fluorinated β-diketones have shown that the solvent environment plays a crucial role in determining the position of the equilibrium. emerginginvestigators.orgresearchgate.net In non-polar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond, whereas in polar, hydrogen-bonding solvents, the keto form may be more prevalent as the solvent molecules can disrupt the internal hydrogen bonding. masterorganicchemistry.com

This compound can undergo oxidation at several sites, although the specific outcomes are highly dependent on the oxidizing agent and reaction conditions. nbinno.comnbinno.com Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can lead to the cleavage of carbon-carbon bonds and the formation of carboxylic acids. nbinno.com The presence of the fluorine atom can influence the reactivity of the adjacent carbonyl group towards oxidation.

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate (KMnO₄) | Carboxylic acids (via C-C bond cleavage) |

| Chromium Trioxide (CrO₃) | Carboxylic acids (via C-C bond cleavage) |

The carbonyl groups of this compound are susceptible to reduction by various reducing agents, leading to a diversification of products. nbinno.comnbinno.com The ketone at the 3-position can be selectively reduced to a secondary alcohol in the presence of the ester group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nbinno.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the ester functionalities to the corresponding primary and secondary alcohols. nbinno.com

These reduction reactions are often stereoselective, and the stereochemical outcome can be influenced by the choice of reagents and reaction conditions. The resulting fluoro-alcohols are valuable chiral building blocks for the synthesis of more complex molecules.

| Reducing Agent | Functional Group Reduced | Product Type |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Diol (secondary and primary alcohols) |

The α-carbon of this compound is a key site for substitution reactions, primarily proceeding through an enolate intermediate. uci.eduyoutube.com Treatment with a suitable base generates the nucleophilic enolate, which can then react with various electrophiles in an S(_N)2 fashion. libretexts.orglibretexts.org This allows for the introduction of a wide range of substituents at the α-position.

While the fluorine atom is generally a poor leaving group in nucleophilic substitution reactions, its presence on the α-carbon influences the reactivity of the enolate. Substitution reactions can also be facilitated where other nucleophiles are introduced under appropriate conditions. nbinno.com

| Reaction Type | Reagent(s) | Product Type |

| Alkylation | Base (e.g., NaOEt, LDA), Alkyl halide (R-X) | α-Alkyl-α-fluoro-β-keto ester |

| Halogenation | Base, Halogenating agent (e.g., Br₂) | α,α-Dihalo-β-keto ester |

Carbon-Carbon Bond Forming Reactions Involving this compound

The ability of this compound to serve as both a nucleophile (via its enolate) and an electrophile makes it a versatile participant in carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of complex molecular skeletons and are widely employed in the synthesis of pharmaceuticals and other fine chemicals. guidechem.comnbinno.com

One of the most significant applications of this compound is in the synthesis of the antifungal agent Voriconazole. nbinno.com In this multi-step synthesis, this compound is a key building block for the construction of the fluorinated pyrimidinone core of the drug molecule. nbinno.com

The enolate of this compound can participate in a variety of classical C-C bond-forming reactions, including:

Alkylation: As previously mentioned, the enolate can be readily alkylated with alkyl halides to introduce new alkyl groups at the α-position. libretexts.orgopenstax.org

Michael Addition: The enolate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction forms a new carbon-carbon bond at the β-position of the acceptor.

Aldol-type Reactions: While less common for β-ketoesters compared to simple ketones and aldehydes, the enolate can potentially react with aldehydes or ketones in an aldol (B89426) addition reaction to form β-hydroxy-β-keto esters. tamu.eduprinceton.edu

Horner-Wadsworth-Emmons Reaction: Although this compound itself is not the phosphonate (B1237965) reagent, its carbonyl group can act as the electrophile in a Horner-Wadsworth-Emmons reaction with a phosphonate carbanion to form an α,β-unsaturated ester. wikipedia.orgorganic-chemistry.org

The diverse reactivity of this compound in these fundamental organic transformations underscores its importance as a versatile synthetic intermediate.

Aldol and Related Condensation Reactions

The presence of an acidic proton on the carbon alpha to both the ketone and ester functionalities allows this compound to form an enolate ion upon treatment with a suitable base. bham.ac.ukmasterorganicchemistry.com This enolate is a potent nucleophile, capable of participating in carbon-carbon bond-forming reactions.

While specific examples of this compound undergoing classical Aldol or Claisen condensations are not extensively detailed in the surveyed literature, the general reactivity of β-keto esters is well-established. libretexts.org In a Claisen-type condensation, the enolate of one ester molecule attacks the carbonyl group of another, leading to a β-keto ester product. libretexts.org For this compound, a self-condensation would be complex. However, in a crossed Claisen condensation, its enolate could react with another ester. The reactivity of the enolate is modulated by the α-fluoro substituent, which stabilizes the negative charge through induction, thereby affecting its nucleophilicity. masterorganicchemistry.com Palladium-catalyzed methodologies are also known to generate enolates from β-keto esters for subsequent condensation reactions. nih.gov

Michael Addition Reactions

The enolate generated from this compound can act as a Michael donor in conjugate addition reactions. The Michael reaction involves the 1,4-addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. wikipedia.orglibretexts.org

The general mechanism involves the formation of the enolate from the β-keto ester, which then attacks the β-carbon of the unsaturated system. libretexts.org Although specific studies detailing the use of this compound as a Michael donor are not prominent, the established principles of enolate chemistry suggest its capability to participate in such transformations. The reaction would yield a 1,5-dicarbonyl compound, expanding the carbon skeleton and introducing significant molecular complexity.

Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. Research on related α-fluoro β-keto esters demonstrates their successful application in this transformation. Catalytic enantioselective Mannich reactions between α-fluoro β-keto esters and N-Boc aldimines, promoted by chiral organocatalysts, yield β-aminated products with high enantioselectivity. researchgate.net Similarly, asymmetric Mannich additions have been reported between 2-fluoro-1,3-diketones and chiral N-sulfinyl-imines, affording products with excellent yields and diastereoselectivity. nih.gov

These findings strongly suggest that this compound can serve as the acidic, enolizable component in a Mannich reaction. The transformation would involve the reaction of its enolate with an iminium ion (formed from an aldehyde and an amine), leading to the corresponding β-amino-α-fluoro-β-keto ester. This pathway is valuable for synthesizing complex, fluorine-containing amino compounds. nih.gov

Conjugate Addition Reactions

As discussed in the context of the Michael reaction (Section 3.2.2), conjugate addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated system. wikipedia.org The enolate of this compound is a soft nucleophile, which generally favors 1,4-addition over direct 1,2-addition to the carbonyl group. libretexts.org This reactivity allows for the formation of new carbon-carbon bonds at the β-position of an appropriate acceptor molecule, such as an enone or unsaturated nitrile. The resulting product, after protonation, is a saturated carbonyl compound, a versatile intermediate for further synthesis. wikipedia.org

Reactions with Organometallic Reagents, including Grignard Reagents

The reaction of esters with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is a fundamental transformation. Esters typically react with two equivalents of these strong nucleophiles. masterorganicchemistry.comyoutube.com The first equivalent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. masterorganicchemistry.comyoutube.com The newly formed ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent. youtube.com Subsequent acidic workup yields a tertiary alcohol where two of the alkyl groups are derived from the organometallic reagent. masterorganicchemistry.com

While specific studies on the reaction of this compound with Grignard reagents are limited, this general pathway is expected to occur. The reaction would proceed through an α-fluoro ketone intermediate, ultimately producing a tertiary alcohol containing a fluorine atom on the adjacent carbon. The high reactivity of the intermediate ketone makes isolation challenging without specialized reagents like Gilman cuprates, which can sometimes allow for a single addition to yield the ketone. youtube.com

Heterocyclic Ring Formation Utilizing this compound

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Cyclization Reactions for Pyrimidine (B1678525) Derivatives

A primary and well-documented application of this compound is in the synthesis of pyrimidine derivatives. nbinno.com Specifically, it is a key intermediate in the production of 6-ethyl-5-fluoropyrimidin-4-ol, a crucial precursor for the broad-spectrum antifungal agent Voriconazole. asianpubs.orgpatsnap.com

The synthesis involves a cyclocondensation reaction between the β-keto ester and a source of the N-C-N fragment required for the pyrimidine ring. One reported method involves the reaction of this compound with formamidine (B1211174) acetate (B1210297) in a sodium methoxide (B1231860)/methanol (B129727) system. patsnap.comgoogle.com An alternative, cost-effective procedure uses formamide (B127407) as the cyclizing reagent. asianpubs.org In this process, the β-keto ester is first treated with ammonia (B1221849) gas, followed by heating with formamide. asianpubs.org The reaction proceeds via initial formation of an enamine, followed by cyclization and dehydration to yield the pyrimidine ring.

A similar transformation can be achieved using other reagents. For instance, reacting mthis compound with o-methylisourea (B1216874) sulfate (B86663) in a sodium methylate/methanol solution yields the corresponding 2-methoxy-pyrimidin-4(3H)-one derivative. nih.gov

| Reactant 1 | Reagents | Product | Yield | Reference |

| This compound | 1. NH₃ (gas) 2. Formamide, heat | 6-ethyl-5-fluoropyrimidin-4-ol | 40% | asianpubs.org |

| This compound | Formamidine acetate, Sodium methoxide, Methanol | 6-ethyl-5-fluoropyrimidin-4-ol | - | patsnap.comgoogle.com |

| Mthis compound | o-Methylisourea sulfate, Sodium methoxide, Methanol | 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one | 53.8% | nih.gov |

Other Cycloaddition and Annulation Strategies

This compound, a versatile fluorinated building block, participates in various chemical transformations that lead to the formation of cyclic and heterocyclic structures. nbinno.comguidechem.com These reactions are of significant interest, particularly in the synthesis of pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the dicarbonyl functionality imparts unique reactivity to the molecule, influencing the course and outcome of these cyclization reactions. nbinno.com This section explores the annulation strategies involving this compound, with a focus on the synthesis of fluorinated pyrimidines, and discusses the potential for other cycloaddition reactions based on the general reactivity of β-keto esters.

While specific examples of many common cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, involving this compound are not extensively documented in the readily available scientific literature, the general reactivity of β-keto esters suggests their potential as precursors in such transformations. For instance, the Knorr pyrazole (B372694) synthesis, a well-established method for synthesizing pyrazoles, involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. Although direct evidence for this reaction with this compound is sparse, the structural similarity to other reactive β-keto esters implies its potential to form fluorinated pyrazoles under appropriate conditions.

More concretely, the utility of this compound in annulation reactions to form six-membered heterocyclic rings is well-established, particularly in the synthesis of fluorinated pyrimidines. These pyrimidine derivatives are crucial intermediates in the production of various pharmaceuticals.

Further illustrating the role of this compound in pyrimidine synthesis, a patented process describes the reaction of a 2-fluoro-3-oxoalkylcarboxylic acid ester with an amidine to yield a pyrimidine derivative. While this patent covers a range of related compounds, it highlights a general and valuable strategy for constructing the pyrimidine core.

The following table summarizes a key annulation reaction of this compound:

| Reactant | Reagents | Product | Application |

| This compound | Ammonia, Formamide | 6-ethyl-5-fluoropyrimidin-4-ol | Intermediate in Voriconazole synthesis nbinno.com |

The reaction conditions for these annulation strategies are crucial for achieving high yields and purity of the desired fluorinated pyrimidine products. These findings underscore the importance of this compound as a strategic starting material for accessing complex, fluorine-containing heterocyclic scaffolds with significant applications in the pharmaceutical industry.

Applications of Ethyl 2 Fluoro 3 Oxopentanoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of Ethyl 2-fluoro-3-oxopentanoate stems from its capacity to act as a foundational unit in the construction of more elaborate chemical structures. guidechem.com Its functional groups can participate in a variety of chemical transformations, including oxidation, reduction, and substitution reactions. nbinno.com

This compound is a key reagent for incorporating both fluorine atoms and keto (oxo) groups into a single molecule. guidechem.com The presence of fluorine can significantly alter the properties of a molecule, often enhancing metabolic stability, lipophilicity, and bioavailability, which are desirable traits in pharmacologically active compounds. cas.cn The compound's structure allows for targeted reactions; for example, the keto group can be transformed into a hydroxyl group through reduction, while the fluorine atom facilitates specific substitution reactions. nbinno.com This dual functionality makes it an efficient building block, streamlining synthetic pathways toward complex fluorinated molecules. cas.cn

The creation of specific three-dimensional arrangements of atoms (stereoisomers) is critical in drug development. This compound is instrumental in reactions that introduce chiral centers with high selectivity. The ketone group can undergo stereoselective reduction to form a chiral alcohol. researchgate.net Biocatalytic methods, using enzymes like ketoreductases, have been shown to be highly effective for the stereoselective reduction of keto esters, producing specific (R) or (S) alcohols with excellent enantiomeric excess. researchgate.net

Furthermore, the carbon atom bearing the fluorine is a stereocenter. Palladium-catalyzed allylic substitution reactions using this compound can be rendered enantioselective through the use of chiral phosphoramidite (B1245037) ligands. whiterose.ac.uk This allows for the controlled synthesis of complex structures, such as chiral 3-fluoropiperidines, which are valuable scaffolds in medicinal chemistry. whiterose.ac.uk The ability to control the stereochemistry at two key positions makes this compound a powerful tool for synthesizing complex, chirally pure molecules. escholarship.org

Synthesis of Complex Organic Molecules

The compound serves as a cornerstone in the multi-step synthesis of a range of intricate organic structures, from bioactive agents to novel material science components. chemimpex.com

This compound is a well-established precursor in the synthesis of biologically active compounds. chemimpex.com Its most prominent application is in the production of the broad-spectrum triazole antifungal agent, Voriconazole. nbinno.comchembk.com In the synthesis of Voriconazole, this compound is first converted into 6-ethyl-5-fluoropyrimidin-4-ol, a crucial heterocyclic intermediate. nbinno.comasianpubs.org This transformation is typically achieved through a cyclization reaction with formamide (B127407), often in the presence of a base like sodium methoxide (B1231860). asianpubs.org

| Starting Material | Key Intermediate | Final Product Application |

| This compound | 6-ethyl-5-fluoropyrimidin-4-ol | Synthesis of Voriconazole (Antifungal) |

| A table illustrating the role of this compound as a precursor in the synthesis of a key pharmaceutical intermediate. Data sourced from nbinno.comchembk.comasianpubs.org. |

The development of new molecular frameworks containing fluorine is a significant area of research. cas.cn this compound has been utilized in palladium-catalyzed reactions to construct novel fluorinated heterocyclic scaffolds. whiterose.ac.uk For instance, its reaction with allylic carbamates can produce 3-fluoropiperidines. whiterose.ac.uk These fluorinated piperidine (B6355638) rings are considered highly valuable building blocks for creating new drug candidates, as the piperidine motif is common in pharmaceuticals and the fluorine atom can enhance biological activity. whiterose.ac.uk The ability to use this compound to build such complex and potentially useful scaffolds highlights its importance in exploratory chemical synthesis. cas.cn

Intermediate in Pharmaceutical Synthesis and Drug Discovery

This compound is widely recognized as a key intermediate in pharmaceutical manufacturing and research. chemicalbook.innbinno.com Its unique structure, which combines an ester, a ketone, and a fluorine atom, allows for selective chemical modifications that are not easily achieved with non-fluorinated analogues. nbinno.com

Its primary industrial application is as a starting material for the synthesis of Voriconazole, a critical medication for treating serious fungal infections. nbinno.comchembk.com The synthesis of Voriconazole requires the preparation of 4-chloro-6-ethyl-5-fluoropyrimidine, which is derived directly from this compound. chembk.com Beyond this specific application, the compound is a valuable tool in drug discovery, where it is used to create libraries of novel fluorinated compounds. chemimpex.com These compounds can then be screened for potential biological activity, accelerating the development of new therapeutic agents. chemimpex.com

Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol

A significant application of this compound is in the synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol. nbinno.com This pyrimidine (B1678525) derivative is a critical intermediate in the production of certain antifungal agents. nbinno.comasianpubs.org An efficient and cost-effective method for the synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol has been developed using this compound as the starting material. asianpubs.org

This improved synthesis method involves a new cyclization process. asianpubs.org The reaction begins with the treatment of this compound with ammonia (B1221849). asianpubs.org This is followed by a reaction with formamide and sodium methoxide in methanol (B129727) to yield 6-Ethyl-5-fluoropyrimidin-4-ol after purification. asianpubs.org This method is noted for being rapid, convenient, and suitable for large-scale production at a low cost, avoiding the use of more expensive reagents like formamidine (B1211174) acetate (B1210297). asianpubs.org

Intermediate for Moxifloxacin and its Analogues

While this compound is a versatile intermediate in pharmaceutical synthesis, the established synthesis routes for the fluoroquinolone antibiotic Moxifloxacin and its analogues start from different precursors. The synthesis of Moxifloxacin typically involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid or its esters with (S,S)-2,8-diazabicyclo[4.3.0]nonane. googleapis.comgoogle.com

Patents describing the synthesis of Moxifloxacin detail the use of starting materials such as ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate, which is then converted into a borate (B1201080) complex before condensation. googleapis.comgoogle.com There is no direct evidence in the provided search results to suggest that this compound is used as an intermediate in the synthesis of Moxifloxacin.

Synthesis of Other Pharmaceutical Intermediates and Lead Compounds

The utility of this compound extends beyond the synthesis of the Voriconazole intermediate. It serves as a valuable building block in the creation of other pharmacologically active compounds. nbinno.com Its unique structure, with both fluoro and oxo functional groups, allows for selective chemical reactions that are not as readily achieved with non-fluorinated analogues, making it a significant asset in drug design and development. nbinno.com

The presence of the fluoro and keto moieties enhances the reactivity of the molecule, making it a versatile platform for introducing these groups into more complex structures. nbinno.com This capability is highly valued in the synthesis of specialty chemicals and various pharmaceutical intermediates. chemicalbook.in The compound is utilized in research and industrial settings for the production of a range of fine chemicals and pharmaceutical intermediates, including those based on heterocyclic structures like imidazoles, thiazoles, piperazines, and pyrazines. nbinno.com

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Fluoro 3 Oxopentanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms. For fluorinated compounds like ethyl 2-fluoro-3-oxopentanoate, a variety of NMR experiments are employed to gain a comprehensive structural picture.

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the ethyl group and the protons on the main carbon chain.

For instance, in ethyl 2-fluoro-3-oxo-3-phenylpropanoate, a derivative, the ethyl group's protons appear as a triplet around δ 1.25-1.32 ppm (for the -CH₃ group) and a multiplet around δ 4.26-4.34 ppm (for the -OCH₂- group). rsc.org The proton on the carbon bearing the fluorine atom (α-proton) shows a distinctive doublet with a large coupling constant (J) of approximately 48.81 Hz, appearing between δ 5.78 and 5.94 ppm, due to its interaction with the adjacent fluorine atom. rsc.org The presence of keto-enol tautomerism can sometimes lead to the appearance of multiple sets of signals, as seen in some β-keto esters. beilstein-journals.orgnih.gov

| Derivative | Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | -OCH₂CH₃ | 1.25-1.32 (t) | - | rsc.org |

| -OCH₂CH₃ | 4.26-4.34 (m) | - | rsc.org | |

| CHF | 5.78-5.94 (d) | 48.81 | rsc.org | |

| Ethyl 4,4-dimethyl-3-oxopentanoate | -C(CH₃)₃ | 1.24-1.25 (d) | 1.14 | rsc.org |

| CHF | 5.39-5.55 (d) | 48.81 | rsc.org |

Fluorine-19 (¹⁹F) NMR is a powerful technique specifically for observing fluorine atoms within a molecule. It provides information on the electronic environment of the fluorine and its coupling to neighboring protons. In the context of α-fluoro-β-keto esters, ¹⁹F NMR is crucial for confirming the presence and location of the fluorine atom. mdpi.com For example, in the analysis of fluorinated β-keto esters, the fluorine signal often appears as a singlet or a complex multiplet depending on the surrounding atoms. beilstein-journals.org The coupling between fluorine and adjacent protons (²JHF) is typically large and is a key diagnostic feature in ¹H NMR as well. rsc.org

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its bonding environment (e.g., alkane, alkene, carbonyl). oregonstate.edu In this compound derivatives, the carbonyl carbons of the ketone and ester groups are particularly downfield, appearing in the range of δ 165-200 ppm. rsc.orgrsc.org The carbon atom bonded to the fluorine atom (C-F) exhibits a characteristic splitting in the ¹³C NMR spectrum due to coupling with the fluorine nucleus (¹JCF), which is a definitive indicator of the fluorine's position. rsc.org For example, in a derivative, the carbon attached to fluorine shows a doublet with a large coupling constant of approximately 206.73 Hz. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Reference |

|---|---|---|---|

| -OCH₂CH₃ | 13.77 | - | rsc.org |

| -OCH₂CH₃ | 63.85 | - | rsc.org |

| CHF | 100.73 (d) | 206.73 | rsc.org |

| C=O (ester) | 165.49 (d) | 26.18 | rsc.org |

| C=O (ketone) | 191.70 (d) | 25.64 | rsc.org |

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is often employed.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to trace out the proton networks within the molecule. acs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. rsc.orggoogle.com

These advanced techniques are instrumental in piecing together the complex structural puzzle of this compound derivatives, especially when dealing with stereoisomers. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally fragile molecules like this compound derivatives. researchgate.net In ESI-MS, the molecule is typically protonated or adducted with a small cation (like Na⁺) to form a molecular ion, [M+H]⁺ or [M+Na]⁺. rsc.orghzdr.de The mass of this ion provides the molecular weight of the compound with high accuracy, which can confirm its elemental composition. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to deduce the exact molecular formula. rsc.org Analysis of the fragmentation patterns that occur when the molecular ion breaks apart in the mass spectrometer can further corroborate the proposed structure. researchgate.net

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [C₁₉H₁₈FNO₅+Na]⁺ | 382.1067 | 382.0630 | rsc.org |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.

The theoretically calculated exact mass of this compound (C7H11FO3) is 162.06922237 Da. nih.gov HRMS analysis of a purified sample would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm) of error. This level of precision allows for the differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas. For instance, a compound with the formula C8H15NO2 has a nominal mass of 157, but its exact mass is 157.110279, which is easily distinguishable by HRMS. The precise mass measurement thus serves as a critical quality control parameter and a cornerstone of structural confirmation.

Table 1: Molecular Formula and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C7H11FO3 |

| Calculated Exact Mass | 162.06922237 Da nih.gov |

| Molecular Weight | 162.16 g/mol nih.gov |

Elucidation of Fragmentation Pathways and Structural Information

In addition to providing the precise molecular mass, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), elucidates significant structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not extensively detailed in the public literature, the fragmentation pathways can be predicted based on the known behavior of β-keto esters and fluorinated organic compounds. nih.gov

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion [M]+• or a protonated molecule [M+H]+ is formed. The subsequent fragmentation of this parent ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For this compound, characteristic fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones. This could result in the loss of the ethyl group (•CH2CH3) or the propionyl group (CH3CH2CO•).

McLafferty Rearrangement: If a γ-hydrogen is available on the ethyl ester chain, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule of ethene (C2H4) and the formation of a radical cation.

Loss of the Ethoxy Group: Cleavage of the ester C-O bond can lead to the loss of an ethoxy radical (•OCH2CH3) or, following a hydrogen rearrangement, the neutral loss of ethanol (B145695) (HOCH2CH3).

Decarboxylation: The loss of the entire ethoxycarbonyl group (-COOCH2CH3) as a radical or the loss of carbon dioxide (CO2) from the corresponding carboxylic acid fragment can occur.

Cleavage involving the fluorine atom: The C-F bond is strong, but cleavage of adjacent bonds can be influenced by the inductive effect of the fluorine atom. Fragments containing the fluorine atom would be diagnostic.

Systematic studies on ketamine analogues, which also contain carbonyl and alkyl groups, show that α-cleavage of carbon bonds in a cyclohexanone (B45756) ring and subsequent losses of CO or various radicals are characteristic fragmentation pathways. nih.gov Similarly, research on other fluorinated β-keto esters confirms that fragmentation patterns provide crucial data for structural confirmation. princeton.edu The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure, confirming the connectivity of the ethyl ester, the fluoro substituent, and the pentanone backbone.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the ester carbonyl, the ketone carbonyl, the C-O ester linkage, and the C-F bond.

The presence of two carbonyl groups (ester and ketone) in close proximity, along with the electronegative fluorine atom at the α-position, influences their respective vibrational frequencies. The ester carbonyl (C=O) stretching vibration typically appears in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is generally found around 1725-1705 cm⁻¹. The electron-withdrawing effect of the adjacent fluorine atom is expected to shift the ketone carbonyl absorption to a higher wavenumber.

The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The C-F bond typically exhibits a strong absorption band in the 1400-1000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethyl and pentanoyl parts of the molecule would be observed in the 3000-2850 cm⁻¹ region. A vapor phase IR spectrum is available for this compound, which would provide detailed information on its vibrational modes in the gaseous state. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | ~1725 - 1745 |

| Ester C=O | Stretch | ~1750 - 1735 |

| C-O (Ester) | Stretch | ~1300 - 1000 |

| C-F | Stretch | ~1400 - 1000 |

| C-H (sp³) | Stretch | ~3000 - 2850 |

Other Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

While HRMS and IR spectroscopy provide core structural and functional group information, other spectroscopic methods can offer complementary data for a comprehensive characterization of this compound.

Raman Spectroscopy: This technique, like IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light, and the selection rules differ from IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it could provide additional information about the carbon backbone and the symmetric vibrations of the functional groups. For example, while the C=O stretch is strong in both IR and Raman, the relative intensities can differ, providing a more complete vibrational profile. researchgate.net Spectroscopic libraries, such as the Aldrich Raman Condensed Phase library, contain data for a vast number of organic compounds and serve as a valuable resource for comparative analysis. thermofisher.com Data for related fluorinated valerates are also available and can be used for comparison. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound possesses two carbonyl groups, which have characteristic n→π* and π→π* electronic transitions. The n→π* transition is typically weak and occurs at longer wavelengths (around 270-300 nm), while the π→π* transition is much stronger and appears at shorter wavelengths. The exact position and intensity of these absorption bands can be influenced by the solvent and the molecular environment. UV-Vis spectroscopy can be used to confirm the presence of the carbonyl chromophores and to quantify the compound in solution. avantorsciences.com

Computational Chemistry and Mechanistic Studies of Ethyl 2 Fluoro 3 Oxopentanoate Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including fluorinated β-ketoesters like ethyl 2-fluoro-3-oxopentanoate.

DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms involving this compound. For instance, in reactions such as catalytic enantioselective fluorination, DFT can be used to model the interaction between the β-ketoester, the catalyst, and the fluorinating agent. researchgate.netmdpi.com Computational studies on similar β-ketoesters have helped in understanding the step-by-step process of bond formation and breaking, identifying key intermediates and transition states. acs.org For example, in the context of metal-catalyzed reactions, DFT can clarify the coordination pattern of the β-ketoester enolate to the metal center. mdpi.com In a study on the Meyer–Schuster rearrangement/Tsuji–Trost allylic substitution, a combination of DFT and kinetic simulations was used to elucidate the complex reactivity and selectivity, a methodology that could be applied to reactions of this compound. acs.org

Mechanistic investigations of reactions involving similar fluorinated compounds often rely on DFT to map out the potential energy surface. For example, in the study of photoinitiated aromatic perfluoroalkylations, DFT calculations helped to rationalize the observed quantum yield and differences in reactivity. acs.org These computational approaches can distinguish between different plausible mechanistic pathways, such as stepwise versus concerted mechanisms, and identify the operative pathway based on the calculated energetics.

A key application of DFT is the calculation of activation energies (Ea), which provides quantitative insight into reaction kinetics. atlanticoer-relatlantique.calibretexts.orgdoubtnut.comyoutube.com By locating the transition state structures along a reaction coordinate, DFT allows for the determination of the energy barrier that must be overcome for a reaction to proceed. This is crucial for understanding and predicting how changes in substituents, catalysts, or reaction conditions will affect the reaction rate.

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Pathways in a Reaction of an α-Fluoro-β-ketoester

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Pathway A: C-Alkylation | TS-Alkyl | 22.5 |

| Pathway B: O-Alkylation | TS-Oxy | 28.1 |

| Pathway C: Cyclization | TS-Cyclo | 25.3 |

This table is a representative example based on typical DFT calculation outputs for similar compounds and does not represent experimentally verified data for this compound.

Computational chemistry, particularly DFT, serves as a predictive tool for designing new reactions and understanding selectivity. rsc.org By modeling hypothetical transformations of this compound, researchers can screen for feasible reaction pathways before extensive experimental work is undertaken. DFT calculations can predict the regioselectivity and stereoselectivity of reactions by comparing the energies of different transition states leading to various products.

For example, in the context of fluoroalkylation reactions of β-ketoesters, computational studies have provided insights into the differing chemoselectivity (C- vs. O-alkylation) based on the degree of fluorination of the reagent. rsc.org Similarly, in palladium-catalyzed allylic fluoroalkylation, the regioselectivity was found to be dependent on the electronic effect of the fluorine atoms, a phenomenon that can be rationalized through DFT calculations. rsc.org The development of predictive models based on DFT can guide the choice of ligands, catalysts, and reaction conditions to achieve a desired outcome. nsf.gov

The conformational preferences of this compound are critical to its reactivity and can be thoroughly investigated using DFT. nih.govresearchgate.net The presence of the fluorine atom and multiple rotatable bonds leads to several possible conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable ground-state geometries. researchgate.net

Studies on similar α-fluoro carbonyl compounds have shown that the conformational equilibrium can be influenced by subtle stereoelectronic effects, such as hyperconjugation involving the C-F bond. nih.govresearchgate.net For instance, in α-fluoro amides, a combined experimental and computational approach revealed that the magnitude of long-range H-F coupling constants, which are conformation-dependent, correlates with the strength of an nF→σNH* interaction. rsc.org A theoretical investigation into α-cyano-α-fluorophenylacetic acid methyl ester identified that hyperconjugative interactions are the main factors governing conformational preference. researchgate.net Understanding the conformational landscape is essential for rationalizing the stereochemical outcome of reactions, as the accessibility and reactivity of different faces of the molecule depend on its 3D structure.

Table 2: Representative DFT-Calculated Relative Energies of Conformers for a Generic α-Fluoro-β-ketoester

| Conformer | Dihedral Angle (F-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-periplanar | 0° | 1.50 | 10 |

| Gauche (+) | +60° | 0.85 | 12.5 |

| Gauche (-) | -60° | 0.85 | 12.5 |

This table illustrates typical results from a conformational analysis of a fluorinated carbonyl compound and is not specific to this compound.

Molecular Dynamics Simulations to Understand Solvent and Catalyst Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution and its interactions with catalysts over time. mdpi.comresearchgate.net While DFT calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly include solvent molecules, providing a more realistic picture of the reaction environment.

MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences the conformational preferences and reactivity of the β-ketoester. researchgate.net For instance, in a study of β-keto esters with antibacterial activity, MD simulations were used to assess the stability of ligand-protein complexes, a technique applicable to understanding enzyme-catalyzed reactions involving this compound. mdpi.com Similarly, MD simulations have been used to investigate the role of water molecules in enzymatic reactions and the conformational changes in enzymes during catalysis. plos.org These simulations can help to understand how a catalyst might alter the energy landscape of a reaction by stabilizing certain conformations or transition states through specific non-covalent interactions.

Application of Quantitative Structure-Activity Relationship (QSAR) Models to Synthetic Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their activity, which in this context can be a measure of synthetic outcome such as reaction yield or selectivity. rsc.orgnih.govqsardb.orgtandfonline.comresearchgate.net For a series of reactions involving derivatives of this compound, QSAR models could be developed to predict the outcome based on calculated molecular descriptors.

These descriptors can be constitutional, topological, geometric, or quantum-chemical (e.g., dipole moment, orbital energies). nih.govtandfonline.com For example, a QSAR model could be trained on a dataset of fluorinated β-ketoesters to predict their reactivity in a specific transformation. rsc.org Such models are valuable for screening virtual libraries of compounds to identify promising candidates for synthesis or for optimizing reaction conditions. While specific QSAR models for this compound are not detailed in the provided search results, the general applicability of QSAR in predicting the reactivity of organic compounds, including fluorinated ones, is well-established. rsc.orgqsardb.org

Stereochemical Prediction and Chiral Induction Modeling

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the construction of complex chiral molecules. Computational chemistry, especially through mechanistic studies, provides powerful tools for predicting and understanding the stereoselectivity observed in these reactions. By modeling the transition states of key reaction steps, researchers can elucidate the origins of chiral induction and rationally design catalysts and reaction conditions to favor the formation of a desired stereoisomer.

Modeling of Transition States in Asymmetric Catalysis

In the context of enantioselective reactions, such as the palladium-catalyzed allylic substitution to form 3-fluoropiperidines from this compound, density functional theory (DFT) calculations are instrumental. diva-portal.org These computational studies focus on the transition states of the enantio-determining step, which is typically the nucleophilic attack of the enolate of this compound on the palladium-allyl complex.

The modeling process involves several key considerations:

Conformational Analysis: Both the chiral ligand-palladium complex and the enolate of this compound can exist in multiple conformations. Computational models must identify the lowest energy conformations of these species to accurately represent the reacting system.

Transition State Geometries: The geometry of the transition state, including the trajectory of the nucleophilic attack, is meticulously calculated. The relative energies of the competing transition states leading to the different stereoisomers determine the enantiomeric excess of the reaction.

Non-covalent Interactions: Subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and electrostatic interactions between the chiral ligand, the substrate, and the metal center, play a crucial role in differentiating the energies of the diastereomeric transition states. These interactions are carefully analyzed to understand the mechanism of chiral induction.

A simplified representation of competing transition states in a palladium-catalyzed allylic alkylation is often used to visualize the origins of stereoselectivity. The chiral environment created by the ligand directs the incoming nucleophile to a specific face of the allyl moiety.

Table 1: Hypothetical Calculated Energy Differences and Predicted Enantiomeric Ratios for the Reaction of this compound with a Chiral Phosphoramidite (B1245037) Ligand

This interactive table presents hypothetical data from a DFT study on the transition states leading to the (R) and (S) enantiomers. The energy difference (ΔΔG‡) between the two transition states is directly related to the predicted enantiomeric ratio (e.r.).

| Chiral Ligand | Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Energy Difference (ΔΔG‡, kcal/mol) | Predicted e.r. (R/S) |

| Ligand A | TS-(R) | 20.5 | 1.8 | 96:4 |

| Ligand A | TS-(S) | 22.3 | ||

| Ligand B | TS-(R) | 21.8 | 0.7 | 76:24 |

| Ligand B | TS-(S) | 22.5 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar asymmetric reactions. It serves to demonstrate the principles of stereochemical prediction via computational modeling.

Influence of Chiral Ligands on Stereochemical Outcome

The choice of the chiral ligand is paramount in achieving high enantioselectivity. In the case of palladium-catalyzed reactions, chiral phosphoramidite ligands have been shown to be effective. diva-portal.org Computational modeling helps to explain why certain ligands are more effective than others.

The analysis of the transition state models often reveals that the bulky groups on the chiral ligand create a "chiral pocket" around the reaction center. This pocket sterically disfavors one of the transition states, leading to a higher energy barrier and a lower rate of formation for the corresponding enantiomer. The specific architecture of the ligand, including its bite angle and the nature of its chiral backbone, dictates the shape and effectiveness of this chiral pocket.

Table 2: Research Findings on Chiral Induction in Reactions of β-Keto Esters

The following table summarizes key research findings from studies on related β-keto esters, which inform the understanding of chiral induction in reactions of this compound.

| Study Focus | Key Finding | Implication for this compound |

| Asymmetric Fluorination of β-Ketoesters | The stereochemical outcome is highly dependent on the steric and electronic properties of the chiral catalyst. | Chiral induction in reactions of this compound can be tuned by modifying the structure of the chiral ligand. |

| DFT Analysis of Pd-catalyzed Allylic Alkylation | The coordination of the enolate to the metal center and the subsequent migratory insertion are key to stereoselectivity. | The fluorine substituent in this compound can influence the geometry and electronics of the enolate, impacting the transition state energies. |

| Modeling of Chiral Phosphoramidite Ligands | The flexibility and conformational preferences of the ligand significantly affect the structure of the chiral pocket. | Rigidifying the ligand backbone can lead to more defined transition states and potentially higher enantioselectivity. |

These computational and mechanistic studies provide a detailed picture of the factors controlling stereoselectivity in reactions of this compound. By predicting the most likely stereochemical outcome, these models guide the experimental optimization of reaction conditions, ultimately enabling the synthesis of enantiomerically pure compounds for various applications.

Future Directions and Emerging Research Avenues for Ethyl 2 Fluoro 3 Oxopentanoate

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of ethyl 2-fluoro-3-oxopentanoate involves processes such as the reaction of 2-fluoro-ethyl acetate (B1210297) with propionyl chloride or the direct fluorination of ethyl 3-oxopentanoate. nbinno.comasianpubs.org While effective, these methods are giving way to more sustainable and efficient approaches.

Future research is focused on greener synthetic strategies. One promising area is the use of elemental fluorine in continuous flow reactors, a technique that has shown improved selectivity and safety for the fluorination of other organic molecules. dur.ac.uk Another avenue is the exploration of biocatalysis. escholarship.org The use of enzymes, such as aldolases that can accept fluorinated substrates, could provide a highly selective and environmentally benign route to chiral organofluorine compounds, potentially including precursors to this compound. escholarship.org Developing synthetic methods that reduce hazardous reagents and byproducts remains a significant goal. thieme.de

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving high enantioselectivity in the synthesis of fluorinated compounds is a major challenge in modern chemistry. For β-keto esters like this compound, significant progress has been made, but there is still room for improvement. Current research has investigated a range of metal-catalyzed and organocatalyzed systems for asymmetric fluorination. mdpi.com

Future work will likely focus on discovering and optimizing new catalytic systems. This includes the development of novel chiral ligands for metals like titanium, copper, and europium, which have already shown promise in inducing stereoselectivity. mdpi.comresearchgate.net Organocatalysis, using primary amines such as β,β-diaryl serines, presents a metal-free alternative that can offer excellent enantioselectivity (up to 98% ee) for similar substrates. researchgate.net Chiral bifunctional phase-transfer catalysts are also an active area of research for the asymmetric fluorination of cyclic β-keto esters and could be adapted for acyclic substrates. rsc.org The goal is to develop robust catalysts that provide high yields and near-perfect enantioselectivity under mild and scalable conditions.

Table 1: Selected Catalytic Systems for Asymmetric Fluorination of β-Keto Esters

| Catalyst Type | Example Catalyst/Ligand | Metal/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Ti/TADDOL | Ti | 30-90% | mdpi.com |

| Metal-Catalyzed | (S,S)-Nap-(R,R)-Box | Cu(II) | 70% | mdpi.com |

| Metal-Catalyzed | (S,R)-ind-pybox | Eu(III) | 81-96% | mdpi.com |

| Organocatalyst | β,β-diaryl serines | Selectfluor® | up to 98% | researchgate.net |

Expansion of Synthetic Utility in Underexplored Reaction Classes

The primary documented application of this compound is its conversion into 6-ethyl-5-fluoropyrimidin-4-ol, a crucial step in the synthesis of Voriconazole. nbinno.comasianpubs.org The compound is known to undergo standard transformations like oxidation and reduction. nbinno.com However, its full potential as a synthetic intermediate remains largely untapped.

Emerging research seeks to employ this building block in a wider array of chemical transformations. One example is its use in palladium-catalyzed allylic substitution reactions to create complex heterocyclic structures like 3-fluoropiperidines. whiterose.ac.uk Future research will likely explore its utility in multicomponent reactions, photoredox catalysis, and C-H activation strategies. These advanced synthetic methods could unlock novel molecular scaffolds that are otherwise difficult to access, providing new pathways to diverse and complex fluorinated molecules for drug discovery and materials science.

Integration with Flow Chemistry and Automation for Scalable Production

The industrial production of this compound and similar compounds is moving towards more advanced manufacturing technologies. nbinno.com While traditional batch production in reaction kettles is common, continuous flow chemistry offers significant advantages in terms of safety, consistency, and scalability. nbinno.com